molecular formula C8H6F2O3 B1349793 3,5-Difluoro-4-methoxybenzoic acid CAS No. 319-60-8

3,5-Difluoro-4-methoxybenzoic acid

Cat. No.: B1349793
CAS No.: 319-60-8
M. Wt: 188.13 g/mol
InChI Key: YOWQTTYAQQPSHM-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluoro-4-methoxybenzoic acid can be synthesized through several methods. One common method involves the reaction of 3,5-difluorobenzoic acid with a methoxylation reagent such as methyl bromide or methyl iodide, followed by ester hydrolysis to obtain the target product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in the presence of suitable nucleophiles.

    Esterification: Catalysts like sulfuric acid or hydrochloric acid in the presence of alcohols.

    Reduction: Reducing agents such as lithium aluminum hydride or borane.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Esterification: Esters of this compound.

    Reduction: 3,5-difluoro-4-methoxybenzyl alcohol.

Scientific Research Applications

3,5-Difluoro-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-difluoro-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • 3,4-Difluoro-2-methoxybenzoic acid
  • 3,4-Difluoro-5-methoxybenzoic acid
  • 2,4-Difluoro-3-methoxybenzoic acid

Comparison: 3,5-Difluoro-4-methoxybenzoic acid is unique due to the specific positions of the fluorine and methoxy groups on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

3,5-difluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWQTTYAQQPSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371746
Record name 3,5-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319-60-8
Record name 3,5-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-4-methoxybenzoic acid
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